molecular formula C7H7ClN2O2 B13613294 Methyl 6-chloro-5-methylpyridazine-3-carboxylate

Methyl 6-chloro-5-methylpyridazine-3-carboxylate

Cat. No.: B13613294
M. Wt: 186.59 g/mol
InChI Key: XOSQSDSLPMVDTA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-methylpyridazine-3-carboxylate typically involves the reaction of 3-chloro-6-methylpyridazine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Oxidation: Pyridazine N-oxides.

    Reduction: Amino pyridazine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 6-chloro-5-methylpyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine: A closely related compound with similar chemical properties.

    6-Chloropyridazine-3-carboxylic acid:

    Pyridazine derivatives: Various substituted pyridazines with diverse biological activities.

Uniqueness

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its methyl ester group enhances its solubility and reactivity compared to other pyridazine derivatives.

Biological Activity

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chlorine atom and a methyl group, along with a carboxylate ester. This specific substitution pattern enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

1. Medicinal Applications

This compound has been explored for various therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in cancer progression.
  • Antimicrobial Properties : The compound has shown potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was reported to have a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli .

2. Mechanism of Action

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or receptors within biological pathways. The exact mechanisms remain under investigation, but they are believed to involve modulation of key signaling pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6-Chloro-4-methylpyridazine-3-carboxylic acidSimilar pyridazine core; different substitutionModerate antibacterial activity
4-Methylpyridazine-3-carboxylic acidLacks chlorine substitutionLimited bioactivity
6-Chloropyridazine-3-carboxylic acidChlorine at position 6; potential enzyme inhibitionAntibacterial activity observed

The presence of both chlorine and methyl groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Case Studies

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridazine derivatives, this compound was evaluated alongside other derivatives. The results indicated that it exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound in the development of new antibiotics .

Case Study: Anticancer Potential

Another study investigated the anticancer potential of this compound in human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 6-chloro-5-methylpyridazine-3-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3

InChI Key

XOSQSDSLPMVDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)C(=O)OC

Origin of Product

United States

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